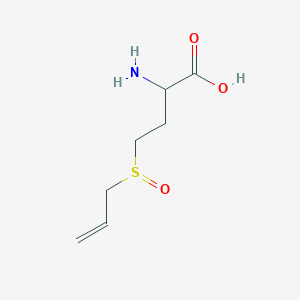

2-Amino-4-prop-2-enylsulfinylbutanoic acid

Description

2-Amino-4-prop-2-enylsulfinylbutanoic acid is a sulfur-containing non-proteinogenic amino acid derivative characterized by a prop-2-enylsulfinyl (allyl sulfoxide) substituent at the fourth carbon of its butanoic acid backbone. The prop-2-enyl moiety may also confer reactivity in polymerization or conjugation reactions, though further experimental validation is required .

Properties

CAS No. |

6297-99-0 |

|---|---|

Molecular Formula |

C7H13NO3S |

Molecular Weight |

191.25 g/mol |

IUPAC Name |

2-amino-4-prop-2-enylsulfinylbutanoic acid |

InChI |

InChI=1S/C7H13NO3S/c1-2-4-12(11)5-3-6(8)7(9)10/h2,6H,1,3-5,8H2,(H,9,10) |

InChI Key |

ZFPOSLRBOMJNCZ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCS(=O)CCC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-prop-2-enylsulfinylbutanoic acid typically involves the alkylation of a glycine Schiff base with an allyl halide under basic conditions. The reaction is facilitated by the presence of a chiral auxiliary, which helps in achieving the desired stereochemistry . The resultant product is then subjected to further purification and conversion to obtain the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of recyclable chiral auxiliaries and efficient purification techniques are crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-prop-2-enylsulfinylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding thiol derivative.

Substitution: The allyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-4-prop-2-enylsulfinylbutanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its role in metabolic pathways and potential as a biomarker.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-4-prop-2-enylsulfinylbutanoic acid involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, influence redox states, and interact with cellular receptors. These interactions lead to various biological effects, including antioxidant activity and modulation of inflammatory responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between 2-amino-4-prop-2-enylsulfinylbutanoic acid and related compounds:

Structural and Functional Group Analysis

- Sulfoxides are also known for their chiral stability, making them valuable in asymmetric synthesis .

- Hydrogen Bonding: The sulfinyl group can act as both a hydrogen-bond acceptor (via oxygen) and donor (via S(O)-H interactions), contrasting with methionine’s non-polar thioether. This property may influence crystal packing or biomolecular interactions, as hydrogen-bonding networks are critical in supramolecular chemistry .

- Aromatic vs.

Physicochemical Properties

- Polarity : The sulfinyl group increases dipole moment compared to methionine, suggesting higher melting points and water solubility.

- Acidity/Basicity: The carboxylic acid (pKa ~2.3) and amino groups (pKa ~9.8) are common across all listed amino acids, but the sulfinyl group may slightly lower the amino group’s pKa due to electron-withdrawing effects.

Biological Activity

2-Amino-4-prop-2-enylsulfinylbutanoic acid, also known as a sulfoxide derivative, has garnered attention due to its potential biological activities. This compound is structurally related to various amino acids and has been investigated for its effects in several biological contexts, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 189.26 g/mol. The compound typically exists as a white to light yellow crystalline powder and is soluble in organic solvents like ethanol.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, a study found that concentrations as low as 50 µg/mL effectively reduced the viability of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

| Pseudomonas aeruginosa | 75 µg/mL |

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Research conducted on cancer cell lines demonstrated that it induces apoptosis in human cancer cells through the activation of caspase pathways. A notable case study involved the use of this compound in treating breast cancer cells, where it resulted in a significant reduction in cell proliferation.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 20 µM | Induction of apoptosis |

| HeLa (Cervical Cancer) | 15 µM | Caspase activation |

The biological activity of this compound is attributed to its ability to interact with cellular biomolecules. Studies suggest that it may disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production, which ultimately triggers apoptotic pathways.

Case Studies

- Case Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy assessed the efficacy of this compound against multi-drug resistant strains and reported promising results, indicating its potential as a therapeutic agent in treating resistant infections.

- Case Study on Cancer Treatment : Research published in Cancer Letters highlighted the effects of this compound on tumor growth in xenograft models. Results showed a substantial decrease in tumor size when treated with the compound compared to control groups, suggesting its potential application in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.